Pmx-205

Beschreibung

Eigenschaften

IUPAC Name |

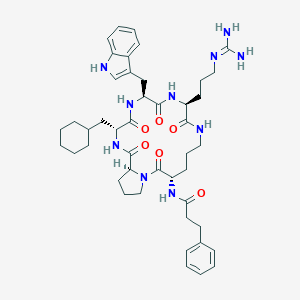

N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H62N10O6/c46-45(47)49-24-9-18-34-40(57)48-23-10-19-35(51-39(56)22-21-29-12-3-1-4-13-29)44(61)55-25-11-20-38(55)43(60)54-36(26-30-14-5-2-6-15-30)41(58)53-37(42(59)52-34)27-31-28-50-33-17-8-7-16-32(31)33/h1,3-4,7-8,12-13,16-17,28,30,34-38,50H,2,5-6,9-11,14-15,18-27H2,(H,48,57)(H,51,56)(H,52,59)(H,53,58)(H,54,60)(H4,46,47,49)/t34-,35-,36+,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATFHFJULBPYLM-ILOBPARPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2C(=O)NC(C(=O)NC(C(=O)NCCCC(C(=O)N3CCCC3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCCC[C@@H](C(=O)N3CCC[C@H]3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H62N10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

839.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514814-49-4 | |

| Record name | PMX-205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0514814494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PMX 205 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PMX-205 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC25O3L7KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PMX-205 Mechanism of Action in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS). A key mediator of this inflammatory cascade is the complement system, particularly the anaphylatoxin C5a and its receptor, C5aR1 (CD88). PMX-205, a potent cyclic hexapeptide antagonist of C5aR1, has emerged as a promising therapeutic agent by selectively targeting this pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound in neuroinflammation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: C5aR1 Antagonism

This compound is a potent and selective antagonist of the C5a receptor (C5aR1), with an IC50 of 31 nM.[1][2] By binding to C5aR1, this compound blocks the downstream signaling initiated by C5a, a potent pro-inflammatory mediator. C5a is generated during complement system activation and plays a crucial role in recruiting and activating microglia and astrocytes.[1][3] These glial cells, when activated, contribute to the inflammatory environment in the central nervous system (CNS) that is characteristic of neurodegenerative diseases. The inhibitory action of this compound on the C5a-C5aR1 axis mitigates this neuroinflammatory response.

Effects on Neuroinflammation and Neuropathology

Preclinical studies in various animal models of neurodegenerative diseases have demonstrated the efficacy of this compound in reducing key pathological hallmarks.

Reduction of Glial Activation

Treatment with this compound has been shown to significantly reduce the activation of microglia and astrocytes, key cellular mediators of neuroinflammation. In transgenic mouse models of Alzheimer's disease, this compound administration resulted in a substantial decrease in the number of activated microglia and astrocytes surrounding amyloid plaques.[3]

Amelioration of Amyloid and Tau Pathology

In mouse models of Alzheimer's disease, oral administration of this compound has been shown to significantly reduce the deposition of fibrillar amyloid plaques and decrease the levels of hyperphosphorylated tau, two of the main pathological features of the disease.[3]

Neuroprotective Effects and Improved Cognitive Function

By dampening the neuroinflammatory response and reducing pathological protein aggregates, this compound exhibits neuroprotective effects, leading to improved neuronal function. This is reflected in enhanced performance in behavioral tasks assessing cognitive function in preclinical models.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

| Parameter | Animal Model | Treatment | Result | Reference |

| In Vitro Potency | Human PMNs | In vitro assay | IC50 = 31 nM | [1][2] |

| Amyloid Plaque Reduction | Tg2576 Mice | 20 µg/ml in drinking water for 3 months | 49-62% reduction in fibrillar plaques | [3] |

| Tau Pathology Reduction | 3xTg Mice | 20 µg/ml in drinking water for 3 months | 69% reduction in hyperphosphorylated tau | [3] |

| Microglial Activation | Tg2576 Mice | 20 µg/ml in drinking water for 3 months | 49% reduction in CD45-positive microglia | [3] |

| Astrocyte Activation | SOD1G93A Rats | 1 mg/kg/day, oral | Reduced astroglial proliferation | [2] |

| Cognitive Improvement | Tg2576 Mice | 20 µg/ml in drinking water for 3 months | Improved passive avoidance performance | [3] |

| Motor Function Improvement | SOD1G93A Rats | 1 mg/kg/day, oral | Reduction in end-stage motor scores | [2] |

| Cytokine Modulation | Animal Model | Treatment | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Anti-inflammatory Cytokines (IL-4, IL-10) | Reference |

| Colitis Model | Mice | 100 or 200 µ g/day , oral | Significantly decreased | Significantly increased | [4] |

| Alzheimer's Disease Model | BV-2 cells | In vitro treatment | Decreased (TNF-α, IL-1β, IL-6) | Not reported | [5][6] |

Signaling Pathways

The binding of C5a to its receptor, C5aR1, on microglia and astrocytes triggers a cascade of intracellular signaling events that lead to a pro-inflammatory response. This compound, by blocking this initial interaction, prevents the activation of these downstream pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the mechanism of action of this compound.

Immunohistochemistry (IHC) for Glial Markers

Objective: To visualize and quantify the presence of activated microglia (e.g., CD45, Iba1) and astrocytes (e.g., GFAP) in brain tissue.

Protocol:

-

Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in 4% PFA overnight, and then cryoprotected in a sucrose solution. 50-100 micron thick sections are cut using a cryostat or vibratome.

-

Blocking: Sections are incubated in a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with the primary antibody (e.g., anti-CD45, anti-Iba1, or anti-GFAP) diluted in blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: After washing with PBS, sections are incubated with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Mounting and Imaging: Sections are washed, mounted on slides with an anti-fade mounting medium, and imaged using a fluorescence or confocal microscope.

-

Quantification: Image analysis software is used to quantify the number of positive cells or the stained area in specific brain regions.

Thioflavin S Staining for Fibrillar Amyloid Plaques

Objective: To detect and quantify dense-core fibrillar amyloid plaques in brain tissue.

Protocol:

-

Tissue Preparation: Brain sections are prepared as described for IHC.

-

Staining: Sections are incubated in a filtered 1% aqueous Thioflavin S solution for 8-10 minutes at room temperature, protected from light.

-

Differentiation: Sections are washed in a series of ethanol solutions (e.g., 80%, 95%, and then 50%) to reduce background staining.

-

Mounting and Imaging: Sections are washed in distilled water, mounted on slides with an aqueous mounting medium, and imaged using a fluorescence microscope with the appropriate filter set.

-

Quantification: The number and area of Thioflavin S-positive plaques are quantified using image analysis software.

Behavioral Testing: Morris Water Maze (MWM)

Objective: To assess spatial learning and memory in rodents.

Protocol:

-

Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged just below the water surface. Visual cues are placed around the room.

-

Acquisition Phase: Mice are trained over several days (e.g., 5-7 days) with multiple trials per day. In each trial, the mouse is placed in the pool from different start locations and must find the hidden platform. The time to find the platform (escape latency) is recorded.

-

Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.

-

Data Analysis: Escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to assess learning and memory.

Conclusion

This compound represents a targeted therapeutic strategy for neurodegenerative diseases by specifically inhibiting the pro-inflammatory C5a-C5aR1 signaling pathway. The data from preclinical studies strongly support its potential to reduce neuroinflammation, mitigate key neuropathological features, and improve neurological function. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of neuroinflammation and drug development. Further investigation into the clinical efficacy of this compound is warranted to translate these promising preclinical findings into novel treatments for patients with neurodegenerative disorders.

References

- 1. bio-techne.com [bio-techne.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Treatment with a C5aR Antagonist Decreases Pathology and Enhances Behavioral Performance in Murine Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The C5a receptor antagonist PMX205 ameliorates experimentally induced colitis associated with increased IL-4 and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complement protein C5a enhances the β-amyloid-induced neuro-inflammatory response in microglia in Alzheimer’s disease | médecine/sciences [medecinesciences.org]

- 6. medecinesciences.org [medecinesciences.org]

An In-depth Technical Guide to the Core Structure and Function of Pmx-205

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental validation of Pmx-205, a potent antagonist of the complement C5a receptor. The information is intended for an audience with a strong background in pharmacology, immunology, and drug development.

Core Structure of this compound

This compound is a synthetic, cyclic hexapeptide that has been identified as a potent, non-competitive, and orally active antagonist of the C5a receptor (C5aR, also known as CD88).[1][2] Its structure is derived from the intramolecular cyclization of a linear hexapeptide.[3]

The constituent amino acid sequence and modifications are as follows:

-

Linear Hexapeptide: Hydrocinnamate-Ornithine-Proline-D-cyclohexylalanine-Tryptophan-Arginine (HCA-O-P-dCha-W-R).[3]

-

Cyclization: An amide bond is formed between the side chain of ornithine and the C-terminus of arginine to create the cyclic structure.[3]

Chemical Identifiers:

-

Average Molecular Weight: 839.055 Da[4]

-

IUPAC Name: N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide[2]

-

CAS Number: 514814-49-4[2]

Mechanism of Action: C5a Receptor Antagonism

This compound functions by specifically targeting and inhibiting the C5a receptor 1 (C5aR1), a G protein-coupled receptor.[5][6] The complement component C5a is a potent pro-inflammatory anaphylatoxin that, upon binding to C5aR1 on various immune cells (such as neutrophils, eosinophils, and microglia), triggers a cascade of inflammatory responses.[3][7] These responses include cell recruitment, activation, and the release of inflammatory mediators.[3][8]

By acting as a non-competitive antagonist, this compound blocks the signaling pathway initiated by C5a, thereby mitigating the downstream inflammatory effects.[1][9] This mechanism makes this compound a promising therapeutic candidate for a range of inflammatory diseases, including asthma, colitis, and neurodegenerative disorders like Alzheimer's disease.[3][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity, pharmacokinetic properties, and preclinical efficacy of this compound.

Table 1: Biological Activity

| Parameter | Value | Target | Reference |

|---|

| IC₅₀ | 31 nM | C5a Receptor |[10] |

Table 2: Pharmacokinetic Profile in Mice

| Parameter | IV (1 mg/kg) | IP (1 mg/kg) | Oral (1 mg/kg) | SC (1 mg/kg) | Reference |

|---|---|---|---|---|---|

| Bioavailability | - | 63.1% | ~23% | >92% | [6][11] |

| Peak Plasma Conc. (µg/mL) | - | 5.96 | 0.04 | 5.62 | [11] |

| Time to Peak (min) | - | 14 | 35 | 29 | [11] |

| Mean Residence Time (min) | 9 | 26 | 44 | 104 |[11] |

Table 3: Efficacy in Preclinical Models

| Disease Model | Animal | Key Finding | Reduction | Reference |

|---|---|---|---|---|

| Allergic Asthma | Balb/c Mouse | Reduced inflammatory cell influx in BALF | Total Cells: 60%, Neutrophils: 66%, Eosinophils: 65% | [3] |

| Alzheimer's Disease | Tg2576 Mouse | Reduced fibrillar amyloid plaque load | 49-62% | [7][9] |

| Alzheimer's Disease | 3xTg Mouse | Reduced hyperphosphorylated tau | 69% | [7] |

| Colitis (DSS-induced) | Balb/c Mouse | Prevented weight loss | Max weight loss reduced from 8% to 4% |[8] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.

Protocol 1: Murine Model of Allergic Asthma [3]

-

Objective: To determine if this compound can reduce experimental allergic asthma consequences in mice.

-

Animal Model: Balb/c mice, 9-17 weeks of age.

-

Sensitization: Mice were sensitized with an intraperitoneal (i.p.) injection of ovalbumin (OVA) on days 1 and 14.

-

Challenge: Mice were challenged with aerosolized OVA on days 21-24.

-

Treatment: this compound (2 mg/kg) or a vehicle control was administered subcutaneously (s.c.) 24 hours and 1 hour prior to both sensitization and aerosol challenge phases.

-

Endpoints: Bronchoalveolar lavage fluid (BALF) was collected to measure total and differential cell counts (eosinophils, neutrophils). Lung tissue was analyzed for Th2 cytokine gene expression, and serum was collected to measure IgE levels.

Protocol 2: Dextran Sulphate Sodium (DSS)-Induced Colitis Model [8]

-

Objective: To evaluate the efficacy of this compound in a model of innate colitis.

-

Animal Model: BALB/c mice.

-

Induction of Colitis: 5% DSS was administered in the drinking water for 5-6 days to induce colon inflammation.

-

Treatment Regimens:

-

Prophylactic: this compound (100 or 200 µ g/day ) or water was administered orally by gavage, starting one day before DSS administration.

-

Therapeutic: Oral administration of this compound was initiated on day 3 after the start of DSS treatment.

-

-

Endpoints: Clinical illness was scored daily based on weight loss, stool consistency, and the presence of blood. At the end of the experiment, colon length was measured, and colon tissue was collected for histology and analysis of inflammatory cytokine production (e.g., IL-1β, IL-6, TNF).

Protocol 3: Pharmacokinetic Analysis via LC-MS/MS [12]

-

Objective: To determine the pharmacokinetic profile of this compound in mice.

-

Animal Model: C57BL/6J mice.

-

Administration: this compound was administered via intravenous (i.v.), intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) routes.

-

Sample Collection: Blood, brain, and spinal cord samples were collected at various time points post-administration.

-

Quantification: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated to quantify the concentration of this compound in the collected biological matrices.

-

Analysis: Pharmacokinetic parameters, including bioavailability, peak concentration (Cmax), time to peak concentration (Tmax), and mean residence time (MRT), were calculated using non-compartmental analysis.

Conclusion

This compound is a well-characterized cyclic hexapeptide that acts as a potent antagonist of the C5a receptor. Its defined chemical structure allows for specific, high-affinity interaction with its target, leading to the inhibition of the pro-inflammatory C5a-C5aR1 signaling axis. Extensive preclinical studies have demonstrated its therapeutic potential in a variety of inflammatory disease models, supported by favorable pharmacokinetic properties, including oral bioavailability. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a novel anti-inflammatory agent.

References

- 1. PMX205 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound | C45H62N10O6 | CID 6918845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Treatment with the C5a Receptor/CD88 Antagonist PMX205 Reduces Inflammation in a Murine Model of Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PMX 205 | CAS:514814-49-4 | C5a receptor peptide antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. The C5a receptor antagonist PMX205 ameliorates experimentally induced colitis associated with increased IL-4 and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Treatment with a C5aR Antagonist Decreases Pathology and Enhances Behavioral Performance in Murine Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PMX 205 | Complement | Tocris Bioscience [tocris.com]

- 11. UQ eSpace [espace.library.uq.edu.au]

- 12. researchgate.net [researchgate.net]

PMX-205: A Technical Guide to its C5a Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of PMX-205 for the complement C5a receptor (C5aR1), a critical target in inflammatory and neurodegenerative diseases. This document outlines the quantitative binding parameters, detailed experimental methodologies for their determination, and the associated signaling pathways.

Core Concepts: this compound and the C5a Receptor

This compound is a potent, non-competitive peptide antagonist of the C5a receptor 1 (C5aR1), also known as CD88.[1][2][3][4] C5aR1 is a G protein-coupled receptor (GPCR) that, upon binding its ligand C5a, initiates a signaling cascade that drives potent pro-inflammatory responses. By blocking this interaction, this compound holds therapeutic potential for a range of inflammatory conditions.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the C5a receptor has been determined through various in vitro assays. The following table summarizes the key quantitative data:

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 31 nM | Human | Not Specified | [1][2][4] |

| Ki | 19.3 nM | Human | Competition Binding Assay (Eu-DTPA-labeled C5a analog) | [5] |

IC50 (Half-maximal inhibitory concentration): Indicates the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the C5a receptor. A lower IC50 value signifies higher potency.

Ki (Inhibition constant): Represents the equilibrium dissociation constant for the binding of the inhibitor (this compound) to the receptor. It is an intrinsic measure of binding affinity, independent of the assay conditions.

Experimental Protocols

The determination of the binding affinity of this compound for the C5a receptor typically involves competitive binding assays. While the exact protocols used in every cited study may vary, the following represents a standard methodology for a radioligand binding assay for a G protein-coupled receptor like C5aR1.[6][7][8]

Membrane Preparation

-

Cell Culture: Cells expressing the human C5a receptor (e.g., HEK293 cells transfected with the C5aR1 gene or human polymorphonuclear leukocytes) are cultured to a sufficient density.

-

Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors) to disrupt the cell membranes.

-

Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed with fresh buffer and resuspended. Protein concentration is determined using a standard assay (e.g., BCA assay). The prepared membranes are aliquoted and stored at -80°C.

Competitive Radioligand Binding Assay

-

Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

Reaction Mixture: In a 96-well plate, the following components are added in a specific order:

-

Assay buffer

-

A fixed concentration of a radiolabeled C5a analog (e.g., 125I-C5a).

-

Increasing concentrations of unlabeled this compound (the competitor).

-

The prepared cell membranes containing the C5a receptor.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.

-

Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis

-

Non-specific Binding: Determined by measuring the radioactivity in the presence of a high concentration of an unlabeled C5a receptor ligand.

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding (radioactivity in the absence of a competitor).

-

IC50 Determination: The specific binding data is plotted against the logarithm of the competitor (this compound) concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

-

Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical competitive radioligand binding assay used to determine the binding affinity of this compound.

C5a Receptor Signaling Pathway and this compound Mechanism of Action

The C5a receptor is a classical G protein-coupled receptor.[9] Its activation by C5a triggers a cascade of intracellular events that mediate inflammation. This compound acts by blocking the initial binding of C5a to the receptor, thereby inhibiting these downstream signaling pathways.

References

- 1. PMX 205 (5196) by Tocris, Part of Bio-Techne [bio-techne.com]

- 2. PMX 205 | Complement | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Development of Synthetic Human and Mouse C5a: Application to Binding and Functional Assays In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor-Ligand Binding Assays [labome.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

PMX-205: A Technical Guide to its Role in Complement System Modulation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PMX-205, a potent antagonist of the complement C5a receptor 1 (C5aR1/CD88). It details the mechanism of action, summarizes key preclinical data, outlines experimental methodologies, and visualizes the compound's role in modulating the complement system's inflammatory signaling pathways.

Introduction: The Complement System and C5a Receptor

The complement system is a critical component of the innate immune system, comprising over 30 proteins that act as a cascade to protect against pathogens and clear cellular debris.[1] Activation occurs via the classical, alternative, or lectin pathways, all converging on the cleavage of the C3 protein. This event initiates a downstream cascade leading to the cleavage of C5 into C5a and C5b.[1]

The C5a fragment, a potent anaphylatoxin, is a key inflammatory mediator.[2][3] It exerts its effects primarily by binding to the G protein-coupled C5a receptor 1 (C5aR1, also known as CD88), which is expressed on various immune cells, including neutrophils, eosinophils, and microglia.[4][5] The C5a-C5aR1 interaction triggers a range of pro-inflammatory responses, including leukocyte chemotaxis, activation of phagocytes, and the release of inflammatory mediators, which can contribute to the pathology of numerous inflammatory and neurodegenerative diseases.[2][3][5] Consequently, inhibiting the C5a-C5aR1 signaling axis presents a promising therapeutic strategy.

This compound: Mechanism of Action

This compound is a synthetic, cyclic hexapeptide antagonist of the C5aR1.[3][5] It functions as a potent, selective, non-competitive, and orally active inhibitor that targets C5aR1 with high affinity.[2][3][6] Its mechanism is pseudo-irreversible and insurmountable, effectively blocking the downstream signaling initiated by C5a binding.[3]

An important characteristic of this compound is its specificity; it acts as a receptor antagonist and does not directly inhibit complement activation or affect the generation of anaphylatoxins like C3a and C5a.[2] This targeted approach allows for the modulation of excessive inflammation driven by C5a without broadly suppressing the entire complement cascade, which is essential for host defense.

Below is a diagram illustrating the point of intervention of this compound within the complement signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters and preclinical efficacy of this compound.

Table 1: Pharmacological and Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Reference |

| IC50 | 31 nM | Human | |

| Molecular Weight | 839.05 g/mol | N/A | |

| Formula | C45H62N10O6 | N/A | |

| Oral Bioavailability | 23% | Mouse | [3] |

| Primary Route of Elimination | Urinary Excretion (~50% unchanged within 12h post-IV) | Mouse | [3] |

| Brain Penetrance | Yes | Mouse | [6] |

Table 2: Summary of Preclinical Efficacy in Disease Models

| Disease Model | Animal Model | This compound Dosage & Administration | Key Outcomes | Reference |

| Alzheimer's Disease | Tg2576 & 3xTg Mice | 10-20 µg/mL in drinking water (~3-6 mg/kg/day) for 2-3 months | - Reduced fibrillar amyloid deposits (by 49-62%)- Decreased activated glia (by 42-68%)- Reduced hyperphosphorylated tau (by 69% in 3xTg mice)- Improved cognitive function | [4][5] |

| Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A Rats | 1 mg/kg/day, oral | - Significant extension of survival time- Reduction in end-stage motor scores- Reduced astroglial proliferation | [4] |

| Inflammatory Bowel Disease (Colitis) | DSS-induced Colitis (Mice) | Prophylactic & therapeutic regimens | - Significantly prevented colon inflammation- Lowered pro-inflammatory cytokine production- Increased anti-inflammatory cytokines IL-4 and IL-10 | [2] |

| Allergic Asthma | Ovalbumin (OVA) Challenge (Mice) | Subcutaneous injection | - Reduced total inflammatory cells (60%), neutrophils (66%), and eosinophils (65%) in BALF- Significantly reduced IL-13 levels- Diminished lung parenchyma cellular infiltration | [1] |

Experimental Protocols and Methodologies

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate this compound.

Dextran Sulphate Sodium (DSS)-Induced Colitis Model

This model is used to induce acute colitis, mimicking aspects of inflammatory bowel disease.

-

Animals: BALB/c or C57BL/6 mice are typically used.[2]

-

Induction: Colitis is induced by administering DSS (e.g., 3-5%) in the drinking water for a defined period (e.g., 7 days).

-

Treatment: this compound is administered either prophylactically (before and during DSS exposure) or therapeutically (after DSS induction). Administration can be via oral gavage or in drinking water.[2]

-

Assessment:

-

Clinical Scoring: Daily monitoring of body weight, stool consistency, and presence of blood.

-

Histopathology: At the end of the study, colons are collected, and sections are stained (e.g., with H&E) to assess inflammation and tissue damage.

-

Cytokine Analysis: Colon culture supernatants or homogenates are analyzed using ELISA or multiplex assays to quantify levels of pro-inflammatory (e.g., IL-6, TNF, IL-1β) and anti-inflammatory (e.g., IL-4, IL-10) cytokines.[2]

-

Anaphylatoxin Measurement: C3a and C5a levels in colon supernatants can be measured by ELISA to confirm that this compound does not alter their generation.[2]

-

The workflow for this experimental model is visualized below.

Alzheimer's Disease (AD) Transgenic Mouse Models

These models (e.g., Tg2576, 3xTg) overexpress proteins associated with AD pathology.

-

Animals: Aged Tg2576 or 3xTg mice are used, typically starting treatment after the onset of plaque pathology.[4][5]

-

Treatment: this compound is administered chronically, often for 2-3 months, in the drinking water (e.g., 10-20 µg/mL) or via a combination of drinking water and subcutaneous injections.[4][5]

-

Assessment:

-

Behavioral Testing: Cognitive function is assessed using tasks like the passive avoidance test for contextual memory.[5]

-

Immunohistochemistry: Brain tissue is sectioned and stained to quantify pathological markers.

-

Amyloid Plaques: Thioflavin S staining for fibrillar plaques and antibodies like 6E10 for total Aβ deposits.[5]

-

Gliosis: Antibodies against CD45 or Iba1 for activated microglia and GFAP for astrocytes.[5]

-

Tau Pathology: Antibodies against hyperphosphorylated tau (e.g., AT8) are used, particularly in the 3xTg model.[5]

-

-

Image Analysis: Stained sections are imaged, and the percentage area covered by the stain is quantified to determine plaque load and gliosis.[5]

-

Pharmacokinetic (PK) Analysis

PK studies determine how the drug is absorbed, distributed, metabolized, and excreted.

-

Administration: this compound is administered to mice via various routes (intravenous, intraperitoneal, subcutaneous, oral) at specific doses.[3]

-

Sample Collection: Blood, brain, and spinal cord samples are collected at multiple time points post-administration.[3][6]

-

Quantification: this compound concentrations in plasma and tissue homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][6]

-

Data Analysis: PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) are calculated using noncompartmental analysis.[7]

Therapeutic Rationale and Logical Framework

The therapeutic potential of this compound is based on a clear logical relationship: by selectively blocking the C5aR1 receptor, this compound can inhibit the specific inflammatory cascade mediated by C5a without impairing the broader functions of the complement system. This targeted inhibition is expected to reduce pathological inflammation and improve outcomes in diseases where C5a-driven inflammation is a key driver.

Clinical Development

This compound (also referred to as ALS-205 in some contexts) has entered early-stage clinical development. A Phase 1b open-label study was designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single subcutaneous doses (0.4 mg/kg and 0.8 mg/kg) in patients with Amyotrophic Lateral Sclerosis (ALS).[7][8][9] The trial aimed to assess safety through clinical parameters and determine this compound levels in both plasma and cerebrospinal fluid (CSF) to understand its ability to cross the blood-brain barrier in humans.[9]

Conclusion

This compound is a well-characterized, potent, and selective C5aR1 antagonist with a robust preclinical data package supporting its role in modulating complement-driven inflammation. Its ability to be administered orally and penetrate the central nervous system makes it a compelling candidate for a range of inflammatory and neurodegenerative disorders. By specifically targeting the C5a-C5aR1 axis, this compound offers a nuanced approach to anti-inflammatory therapy, mitigating pathological processes while potentially preserving essential immune functions of the complement system. Further clinical investigation is necessary to translate its preclinical efficacy into therapeutic benefits for patients.

References

- 1. Treatment with the C5a Receptor/CD88 Antagonist PMX205 Reduces Inflammation in a Murine Model of Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The C5a receptor antagonist PMX205 ameliorates experimentally induced colitis associated with increased IL-4 and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Treatment with a C5aR Antagonist Decreases Pathology and Enhances Behavioral Performance in Murine Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological inhibition of complement C5a‐C5a1 receptor signalling ameliorates disease pathology in the hSOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. anzctr.org.au [anzctr.org.au]

- 8. mndaustralia.org.au [mndaustralia.org.au]

- 9. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

Pmx-205: A Technical Guide to C5a Receptor Antagonism in Inflammatory Disease

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the target validation of Pmx-205, a potent antagonist of the C5a receptor (C5aR), in the context of inflammatory diseases. This compound has demonstrated significant therapeutic potential in various preclinical models by mitigating the inflammatory cascade driven by the complement system. This document provides a comprehensive overview of its mechanism of action, key experimental data, and detailed protocols to facilitate further research and development.

Core Mechanism: Targeting the C5a-C5aR1 Axis

This compound is a cyclic hexapeptide that acts as a potent and selective antagonist of the C5a receptor 1 (C5aR1), also known as CD88.[1][2] The C5a-C5aR1 signaling pathway is a critical component of the innate immune response and a powerful driver of inflammation.[3] Upon activation of the complement cascade, the anaphylatoxin C5a is generated and binds to C5aR1 on various immune cells, including neutrophils, eosinophils, monocytes, and T lymphocytes.[4] This interaction triggers a cascade of pro-inflammatory events, including cell chemotaxis, activation, and the release of inflammatory mediators.[3][4] this compound exerts its anti-inflammatory effects by blocking the binding of C5a to C5aR1, thereby inhibiting these downstream signaling events.[3][5]

The following diagram illustrates the signaling pathway targeted by this compound:

Caption: this compound blocks the binding of C5a to its receptor C5aR1, inhibiting inflammatory signaling.

Preclinical Efficacy of this compound in Inflammatory Disease Models

This compound has been evaluated in multiple preclinical models, demonstrating its broad anti-inflammatory activity. Key findings from studies in allergic asthma and inflammatory bowel disease are summarized below.

Allergic Asthma

In a murine model of allergic asthma induced by ovalbumin (OVA), subcutaneous administration of this compound significantly reduced key inflammatory markers.[4]

Table 1: Effect of this compound on Airway Inflammation in a Murine Asthma Model [4]

| Parameter | Vehicle + OVA | This compound + OVA | % Reduction | p-value |

| Bronchoalveolar Lavage (BAL) Fluid | ||||

| Total Cells (x10⁵) | 5.8 ± 0.9 | 2.3 ± 0.4 | 60% | < 0.05 |

| Neutrophils (x10⁵) | 1.2 ± 0.2 | 0.4 ± 0.1 | 66% | < 0.05 |

| Eosinophils (x10⁵) | 3.5 ± 0.6 | 1.2 ± 0.3 | 65% | < 0.05 |

| BAL Fluid Cytokines (pg/mL) | ||||

| IL-13 | 15.6 ± 2.5 | 7.8 ± 1.5 | 50% | < 0.05 |

Data are presented as mean ± SEM.

Inflammatory Bowel Disease (Colitis)

In a dextran sulfate sodium (DSS)-induced colitis model in mice, oral administration of this compound ameliorated disease severity by reducing pro-inflammatory cytokine production and increasing anti-inflammatory cytokines.[6][7]

Table 2: Effect of this compound on Colon Cytokine Levels in a Murine Colitis Model [7]

| Cytokine (pg/mL) | DSS Control | This compound + DSS | % Change | p-value |

| Pro-inflammatory | ||||

| IL-1β | 150 ± 20 | 80 ± 15 | ↓ 47% | < 0.05 |

| IL-6 | 250 ± 30 | 120 ± 25 | ↓ 52% | < 0.01 |

| TNF | 180 ± 25 | 90 ± 20 | ↓ 50% | < 0.05 |

| Anti-inflammatory | ||||

| IL-4 | 20 ± 5 | 45 ± 8 | ↑ 125% | < 0.05 |

| IL-10 | 30 ± 7 | 65 ± 10 | ↑ 117% | < 0.01 |

Data are presented as mean ± SEM.

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Murine Model of Allergic Asthma

This protocol describes the induction of allergic asthma and treatment with this compound as reported in the study by Kohl et al.[4]

Caption: Experimental workflow for the murine model of allergic asthma.

Animals: Balb/c mice.[4]

Sensitization:

-

On days 0 and 7, mice receive an intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (Alum) in a total volume of 200 µL.[4]

Challenge:

-

From day 14 to day 21, mice are challenged daily for 20 minutes with an aerosol of 1% OVA in saline.[4]

Treatment:

-

This compound or vehicle control is administered subcutaneously (s.c.) at a dose of 1 mg/kg.[1]

-

The administration occurs 30 minutes prior to each OVA sensitization and challenge.[4]

Analysis:

-

Twenty-four hours after the final challenge, bronchoalveolar lavage (BAL) is performed to collect fluid for cell counts and cytokine analysis.[4]

-

Lungs are harvested for histopathological examination.[4]

Murine Model of DSS-Induced Colitis

This protocol outlines the induction of colitis using DSS and the therapeutic administration of this compound.[6][7]

Caption: Experimental workflow for the murine model of DSS-induced colitis.

Animals: BALB/c or C57BL/6 mice.[6]

Induction:

-

Colitis is induced by administering 5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 days.[7]

Treatment:

-

Prophylactic regimen: this compound is administered orally (p.o.) at a dose of 100 or 200 µg per day, starting from day 0.[6][7]

-

Therapeutic regimen: this compound is administered orally at 200 µg per day, starting from day 3 after DSS induction.[7]

Analysis:

-

Mice are monitored daily for body weight loss and clinical signs of illness.[7]

-

On day 7, mice are euthanized, and the colons are collected for histological scoring and measurement of cytokine levels in colon culture supernatants.[7]

Conclusion

The preclinical data strongly support the validation of C5aR1 as a therapeutic target in inflammatory diseases. This compound, as a potent C5aR1 antagonist, effectively mitigates inflammation in models of allergic asthma and inflammatory bowel disease. Its ability to be administered both systemically and orally highlights its potential as a versatile therapeutic agent. Further research into the clinical efficacy and safety of this compound is warranted to translate these promising preclinical findings into novel treatments for a range of inflammatory conditions.[5][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Treatment with the C5a Receptor/CD88 Antagonist PMX205 Reduces Inflammation in a Murine Model of Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study shows Promics' Second Generation Drug Active in Inflammatory Bowel Disease - GBS Venture Partners [gbsventures.com.au]

- 6. The C5a receptor antagonist PMX205 ameliorates experimentally induced colitis associated with increased IL-4 and IL-10 [pubmed.ncbi.nlm.nih.gov]

- 7. The C5a receptor antagonist PMX205 ameliorates experimentally induced colitis associated with increased IL-4 and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mndaustralia.org.au [mndaustralia.org.au]

The Journey of PMX-205 Across the Blood-Brain Barrier: A Technical Guide to its Penetrance and Biodistribution

For Immediate Release

Brisbane, AU – November 24, 2025 – In a comprehensive technical guide released today, new insights into the brain penetrance and biodistribution of PMX-205, a potent C5a receptor 1 (C5aR1) antagonist, are detailed for the scientific community. This document provides researchers, scientists, and drug development professionals with a critical overview of the pharmacokinetic profile of this promising neuroprotective agent. This compound, a cyclic hexapeptide, has demonstrated therapeutic potential in preclinical models of neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[1][2] Its efficacy in these central nervous system (CNS) disorders is intrinsically linked to its ability to cross the formidable blood-brain barrier (BBB).

This guide summarizes key quantitative data from pivotal studies, outlines detailed experimental methodologies, and presents visual representations of the underlying biological pathways and experimental workflows.

Quantitative Analysis of this compound Brain Penetrance and Biodistribution

The following tables present a consolidated view of the pharmacokinetic parameters of this compound in mice, offering a clear comparison across different administration routes. The data is primarily derived from studies utilizing a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma, brain, and spinal cord.[3][4]

Table 1: Pharmacokinetic Parameters of this compound in Wild-Type Mice Following a Single 1 mg/kg Dose

| Administration Route | Cmax (Plasma, ng/mL) | Tmax (Plasma, min) | AUC (Plasma, ng·min/mL) | Bioavailability (%) | Brain/Plasma Ratio (at Tmax) |

| Intravenous (IV) | - | - | 13,800 | 100 | ~0.01 |

| Intraperitoneal (IP) | 5,960 | 14 | 8,710 | 63.1 | ~0.015 |

| Subcutaneous (SC) | 5,620 | 29 | >12,700 | >92 | ~0.02 |

| Oral (PO) | 40 | 35 | 3,170 | 23 | ~0.05 |

Data compiled from Kumar et al., 2020.[5][6]

Table 2: this compound Concentrations in CNS Tissues of hSOD1G93A Mice vs. Wild-Type Mice

| Disease Stage | Tissue | This compound Concentration (ng/g) in hSOD1G93A Mice | This compound Concentration (ng/g) in Wild-Type Mice |

| Pre-symptomatic | Brain | ~10 | ~8 |

| Onset | Brain | ~15 | ~8 |

| Mid-symptomatic | Brain | ~25 | ~8 |

| End-stage | Brain | ~35 | ~8 |

| Pre-symptomatic | Spinal Cord | ~12 | ~10 |

| Onset | Spinal Cord | ~20 | ~10 |

| Mid-symptomatic | Spinal Cord | ~30 | ~10 |

| End-stage | Spinal Cord | ~40 | ~10 |

Data reflects increased CNS penetration of this compound in a mouse model of ALS, correlating with disease progression and BBB/BSCB breakdown. Adapted from Lee et al., 2017.[7]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication.

Pharmacokinetic Studies in Mice

Animal Models: Wild-type C57BL/6J mice and hSOD1G93A transgenic mice are commonly used models.[5][7]

Drug Administration: this compound is administered via intravenous (IV), intraperitoneal (IP), subcutaneous (SC), or oral (PO) routes, typically at a dose of 1 mg/kg.[8][9] For chronic studies, this compound can be administered in the drinking water.[7]

Sample Collection: Serial blood samples are collected from a single mouse at multiple time points to generate a complete pharmacokinetic profile.[10] This method reduces animal usage and inter-animal variability.[10] Blood is collected via submandibular or orbital venous plexus bleeding, with a terminal cardiac puncture for the final time point.[10] Brain and spinal cord tissues are collected following euthanasia and perfusion to remove residual blood.

Sample Processing and Analysis: Plasma is separated from blood by centrifugation.[10] Brain and spinal cord tissues are homogenized. This compound concentrations in plasma and tissue homogenates are determined using a validated LC-MS/MS method.[3][4] This involves protein precipitation followed by chromatographic separation and mass spectrometric detection.[4]

Visualizing the Molecular and Experimental Landscape

To further elucidate the context of this compound's action and evaluation, the following diagrams have been generated.

Signaling Pathway of C5aR1 Antagonism by this compound

Caption: C5a binds to its receptor C5aR1, initiating downstream signaling that leads to a pro-inflammatory response. This compound acts as a non-competitive antagonist, blocking this activation.

Experimental Workflow for this compound Pharmacokinetic Analysis

Caption: A streamlined workflow for determining the pharmacokinetic profile of this compound in mice, from administration to data analysis.

Conclusion

The data and methodologies presented in this technical guide underscore the significant brain-penetrant properties of this compound. Its ability to achieve pharmacologically relevant concentrations in the CNS, particularly in disease models with compromised BBB integrity, provides a strong rationale for its continued development as a therapeutic for neuroinflammatory and neurodegenerative disorders. The provided experimental frameworks offer a solid foundation for future research in this promising area.

References

- 1. PMX 205 | Complement | Tocris Bioscience [tocris.com]

- 2. C5aR1 antagonism alters microglial polarization and mitigates disease progression in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a LC-MS/MS assay for pharmacokinetic studies of complement C5a receptor antagonists PMX53 and PMX205 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a LC-MS/MS assay for pharmacokinetic studies of complement C5a receptor antagonists PMX53 and PMX205 in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. Pharmacological inhibition of complement C5a‐C5a1 receptor signalling ameliorates disease pathology in the hSOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

PMX-205: A Deep Dive into its Selectivity for C5aR1 over C5aR2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the complement C5a receptor antagonist, PMX-205, with a specific focus on its selectivity for the classical C5a receptor, C5aR1 (CD88), versus the alternative C5a receptor, C5aR2 (C5L2). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Executive Summary

This compound is a potent and selective cyclic hexapeptide antagonist of the human C5a receptor 1 (C5aR1).[1][2][3] Extensive research demonstrates its ability to inhibit C5aR1-mediated inflammatory responses, making it a valuable tool for investigating the role of the C5a-C5aR1 axis in a multitude of diseases.[2][4][5] Evidence strongly indicates that this compound exhibits a high degree of selectivity for C5aR1, with reports stating it does not inhibit the binding of C5a to C5aR2.[6] This selectivity is crucial for dissecting the distinct biological roles of these two receptors.

Quantitative Data: this compound Activity Profile

| Parameter | Receptor | Value | Assay Type | Source |

| IC50 | C5aR1 | 31 nM | Not specified | [7][8] |

| Ki | C5aR1 | 19.3 nM | Competition Binding Assay | [9] |

| Binding Inhibition | C5aR2 | No inhibition | Not specified | [6] |

Signaling Pathways of C5a Receptors

C5aR1 and C5aR2 initiate distinct downstream signaling cascades upon ligand binding, leading to different cellular responses.

C5aR1 Signaling Pathway

C5aR1 is a classical G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi.[10][11] This interaction triggers a cascade of intracellular events, including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.[12] These pathways ultimately regulate a wide array of cellular functions, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[11]

C5aR2 Signaling Pathway

In contrast to C5aR1, C5aR2 is considered a non-canonical GPCR as it does not couple to G proteins.[13][14] Instead, upon C5a binding, C5aR2 preferentially signals through the recruitment of β-arrestins.[13][15][16] This interaction can modulate the signaling of other receptors, including C5aR1, and can also initiate G protein-independent signaling cascades, influencing cellular processes such as inflammation and immune responses in a distinct manner from C5aR1.[13][14]

Experimental Protocols

The selectivity of this compound for C5aR1 over C5aR2 can be determined using a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for C5aR1 and C5aR2.

Methodology:

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing either human C5aR1 or C5aR2.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 1mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation (containing either C5aR1 or C5aR2), a constant concentration of radiolabeled C5a (e.g., 125I-C5a), and varying concentrations of unlabeled this compound.

-

For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of unlabeled C5a.

-

Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/C) using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Chemotaxis Assay

This functional assay assesses the ability of this compound to inhibit C5a-induced cell migration, a key physiological response mediated by C5aR1.

Objective: To determine the functional potency (IC50) of this compound in blocking C5aR1-mediated chemotaxis.

Methodology:

-

Cell Preparation:

-

Isolate primary human neutrophils from the whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

-

Resuspend the purified neutrophils in a suitable assay medium (e.g., RPMI 1640 with 0.1% BSA).

-

-

Chemotaxis Setup:

-

Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.

-

Add C5a (at a concentration that induces sub-maximal chemotaxis, e.g., 10 nM) to the lower wells of the chamber.

-

In the upper wells, add the neutrophil suspension that has been pre-incubated with varying concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a sufficient time to allow for cell migration (e.g., 60-90 minutes).

-

-

Quantification of Migration:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope. Alternatively, migrated cells can be quantified by lysing the cells and measuring the activity of an intracellular enzyme (e.g., myeloperoxidase) or by using a fluorescently labeled cell-based assay.

-

-

Data Analysis:

-

Plot the number of migrated cells (or a related quantitative measure) against the logarithm of the this compound concentration.

-

Determine the IC50 value by non-linear regression analysis.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the receptor upon agonist stimulation, a key signaling event for C5aR2.

Objective: To assess the ability of this compound to antagonize C5a-induced β-arrestin recruitment to C5aR2.

Methodology (using DiscoverX PathHunter® Assay as an example):

-

Cell Line:

-

Use a commercially available cell line (e.g., U2OS or CHO-K1) engineered to co-express C5aR2 fused to a small enzyme fragment (ProLink™, PK) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).

-

-

Assay Procedure:

-

Plate the PathHunter® cells in a 384-well white, solid-bottom assay plate and incubate overnight.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Add a fixed concentration of C5a (typically at its EC80 for β-arrestin recruitment) to all wells except for the vehicle control.

-

Incubate the plate for 90 minutes at 37°C to allow for β-arrestin recruitment.

-

-

Detection:

-

Add the PathHunter® detection reagent, which contains the substrate for the complemented β-galactosidase enzyme.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Measure the chemiluminescent signal using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the this compound concentration.

-

Determine the IC50 value by non-linear regression analysis. A lack of inhibition would confirm the selectivity of this compound for C5aR1.

-

Conclusion

This compound is a well-characterized, potent, and highly selective antagonist of C5aR1. Its lack of activity at C5aR2 makes it an invaluable pharmacological tool for elucidating the specific contributions of C5aR1-mediated signaling in various physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for researchers to independently verify and explore the selectivity and functional consequences of this compound in their specific experimental systems. This in-depth understanding is critical for the continued development of targeted therapeutics for a range of inflammatory and autoimmune disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pharmacological inhibition of complement C5a‐C5a1 receptor signalling ameliorates disease pathology in the hSOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Treatment with the C5a Receptor/CD88 Antagonist PMX205 Reduces Inflammation in a Murine Model of Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Generation of C5a by Phagocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. Development of Synthetic Human and Mouse C5a: Application to Binding and Functional Assays In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. C5a receptor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. The Controversial C5a Receptor C5aR2: Its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. C5aR2 Regulates STING-Mediated Interferon Beta Production in Human Macrophages [mdpi.com]

- 15. Ternary model structural complex of C5a, C5aR2, and β-arrestin1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

PMX-205 In Vitro Characterization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PMX-205 is a potent and selective antagonist of the complement C5a receptor (C5aR, CD88), a key mediator of inflammatory responses.[1][2][3] This cyclic hexapeptide has demonstrated significant therapeutic potential in various preclinical models of inflammatory and neurodegenerative diseases.[2][3][4] This technical guide provides an in-depth overview of the in vitro characterization of this compound, including its receptor binding affinity, effects on cell viability and inflammatory cytokine production, and the underlying signaling pathways. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of the properties of this compound.

Core Data Summary

The following table summarizes the key quantitative data from in vitro studies characterizing the activity of this compound.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC50 | 31 nM | C5a Receptor (C5aR, CD88) Binding Assay | [1][2][3] |

| Cell Viability | See MTT Assay Results | 4T1 Mouse Mammary Carcinoma Cells | [5] |

| Cytokine Inhibition | See Cytokine Release Assay Results | RAW264.7 Macrophages, Human Neutrophils | [6] |

Mechanism of Action: C5a Receptor Antagonism

This compound exerts its effects by acting as a non-competitive antagonist of the C5a receptor 1 (C5aR1).[7] C5aR1 is a G protein-coupled receptor (GPCR) that, upon binding its ligand C5a, initiates a cascade of intracellular signaling events that drive inflammation.[7] By binding to C5aR1, this compound prevents the conformational changes necessary for receptor activation by C5a, thereby inhibiting downstream signaling.

C5a Receptor Signaling Pathway

The binding of C5a to its receptor, C5aR1, triggers the activation of heterotrimeric G-proteins, leading to the activation of several downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the Nuclear Factor-kappa B (NF-κB) pathway. These pathways culminate in various cellular responses, such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines. This compound blocks the initiation of this cascade.

Experimental Protocols

C5a Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a general method for determining the IC50 value of a test compound like this compound for the C5a receptor using a competitive radioligand binding assay. This type of assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Human neutrophils or a cell line expressing C5aR1 (e.g., U937 cells)

-

Membrane preparation from the chosen cells

-

Radiolabeled C5a (e.g., ¹²⁵I-C5a)

-

This compound

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Isolate membranes from cells expressing C5aR1 using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer

-

A serial dilution of this compound (or vehicle for total binding control)

-

A fixed concentration of radiolabeled C5a (typically at or below its Kd)

-

Membrane preparation

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine non-specific binding from wells containing a high concentration of unlabeled C5a.

-

Subtract non-specific binding from all other readings to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

MTT Cell Viability Assay

This protocol is adapted for assessing the effect of this compound on the viability of 4T1 mouse mammary carcinoma cells.[5] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

4T1 cells

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 4T1 cells in a 96-well plate at a density of 5 x 10⁴ cells/mL in complete medium and incubate for 24 hours.[5]

-

Serum Starvation: Replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cell cycle.[5]

-

Treatment: Treat the cells with various concentrations of this compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., Tamoxifen) as a positive control.[5]

-

Incubation: Incubate the cells for different time points (e.g., 24, 48, 72 hours).[5]

-

MTT Addition: Five hours before each time point reading, add 5 µL of MTT solution to each well.[5]

-

Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Three hours before the reading, add 50 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Express the results as a percentage of the viability of the untreated control cells.

-

Cytokine Release Assay (ELISA)

This protocol describes a general method for measuring the effect of this compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages stimulated with a pro-inflammatory agent.[6]

Materials:

-

RAW264.7 mouse macrophages (or other suitable immune cells)

-

Complete culture medium

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

This compound

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells to induce cytokine production. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the plate for a suitable period (e.g., 18-24 hours) to allow for cytokine secretion.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant from each well.

-

ELISA: Perform the ELISA for each cytokine of interest according to the manufacturer's instructions. This typically involves:

-

Adding the supernatant to antibody-coated wells.

-

Incubating and washing.

-

Adding a detection antibody.

-

Incubating and washing.

-

Adding a substrate and stopping the reaction.

-

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis:

-

Generate a standard curve using the provided cytokine standards.

-

Calculate the concentration of the cytokine in each sample based on the standard curve.

-

Compare the cytokine levels in the this compound-treated groups to the stimulated control group.

-

Conclusion

The in vitro characterization of this compound has established it as a potent and selective antagonist of the C5a receptor. The data consistently demonstrate its ability to inhibit C5aR-mediated signaling, reduce cell viability in certain cancer cell lines, and suppress the release of pro-inflammatory cytokines from immune cells. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other C5aR antagonists, which hold significant promise for the treatment of a wide range of inflammatory and neurodegenerative diseases. Further research into the detailed molecular interactions and the effects on other C5aR-expressing cell types will continue to elucidate the full therapeutic potential of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. PMX 205 | Complement Signaling inhibitors: R&D Systems [rndsystems.com]

- 3. PMX 205 | Complement | Tocris Bioscience [tocris.com]

- 4. Treatment with a C5aR Antagonist Decreases Pathology and Enhances Behavioral Performance in Murine Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Anti-inflammatory Effects of PMX205 in Mouse Macrophage Periodontitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PMX-205 in Alzheimer's Disease Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and cognitive decline. Neuroinflammation, mediated by the complement system, has been identified as a critical component in the pathogenesis of AD. The complement component C5a and its receptor, C5aR1, are key players in this inflammatory cascade. PMX-205 is a potent, orally active, and brain-penetrant cyclic hexapeptide antagonist of C5aR1.[1][2] It has demonstrated significant therapeutic potential in preclinical studies by mitigating neuroinflammation, reducing neuropathology, and improving cognitive function in various mouse models of Alzheimer's disease.[3][4][5]

These application notes provide detailed experimental protocols for the use of this compound in Alzheimer's disease mouse models, including methods for drug administration, behavioral testing, and histopathological analysis. The accompanying data summaries and signaling pathway diagrams offer a comprehensive overview of the expected outcomes and mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative outcomes observed in Alzheimer's disease mouse models following treatment with this compound.

Table 1: Effects of this compound on Neuropathology

| Mouse Model | Treatment Duration | Neuropathological Marker | Reduction (%) | p-value | Reference |

| Tg2576 | 12 weeks | Fibrillar Amyloid Deposits | 44 - 62% | < 0.0006 | [3] |

| Tg2576 | 12 weeks | Total Amyloid Deposits | 29% | < 0.03 | [3] |

| Tg2576 | 12 weeks | Activated Microglia (CD45) | 49% | < 0.02 | [3] |

| Tg2576 | 12 weeks | Reactive Astrocytes (GFAP) | 54% | < 0.003 | [3] |

| 3xTg-AD | 12 weeks | Hyperphosphorylated Tau (AT100) | 69% | < 0.02 | [3] |

| 3xTg-AD | 12 weeks | Fibrillar Amyloid Deposits | 49% | < 0.05 | [3] |

Table 2: Effects of this compound on Cognitive Function

| Mouse Model | Behavioral Test | Outcome Measure | Improvement | p-value | Reference |

| Tg2576 | Passive Avoidance | Time to enter dark chamber | Rescued memory retention | < 0.01 | [3] |

| Arctic48 | Short-term Memory Task | Deficit Prevention | Prevented deficits in female mice | Not specified | [6][7] |

Experimental Protocols

This compound Administration Protocol (Oral)

This protocol describes the oral administration of this compound to Alzheimer's disease mouse models via drinking water.

Materials:

-

This compound

-

Sterile, purified water

-

Standard mouse water bottles

-

Weighing scale

Procedure:

-

Preparation of this compound Solution:

-

Administration:

-

Fill the mouse water bottles with the this compound solution.

-

Provide the medicated water ad libitum to the mice.[2]

-

Replace the this compound solution weekly with a freshly prepared solution.

-

-

Monitoring:

Behavioral Assessment: Passive Avoidance Task

This task assesses fear-motivated learning and memory.

Apparatus:

-

A two-chamber passive avoidance apparatus (a light and a dark chamber connected by a door).

-

An electrifiable grid floor in the dark chamber.

Procedure:

-

Training (Day 1):

-